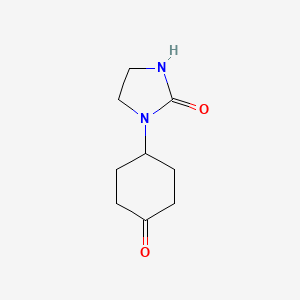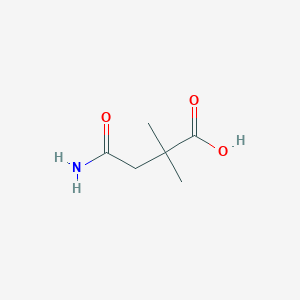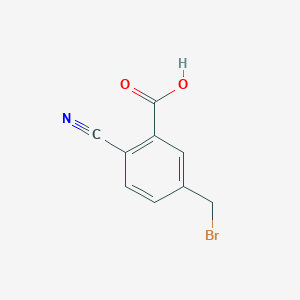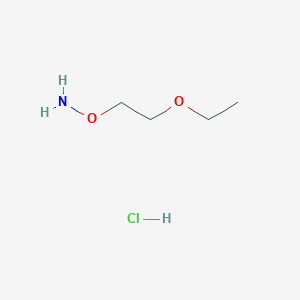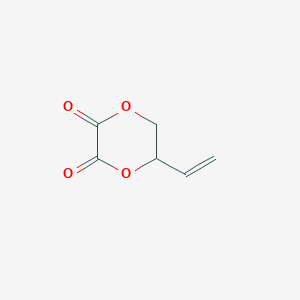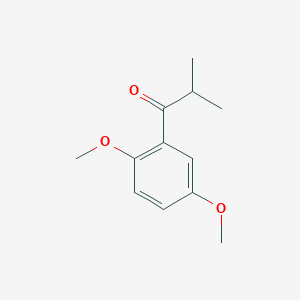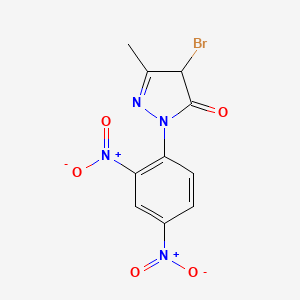
3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by the presence of a pyrazolone ring substituted with a bromine atom, a dinitrophenyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- typically involves multi-step organic reactions. One common method includes the bromination of 5-methyl-3H-pyrazol-3-one followed by the nitration of the resulting compound to introduce the dinitrophenyl group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitutions occur without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro groups to amino groups, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products of these reactions vary but often include derivatives with modified functional groups that can be further utilized in various applications.
Applications De Recherche Scientifique
3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-(2,4-dinitrophenyl)-5-methyl-3H-pyrazol-3-one
- 2-(2,4-Dinitrophenyl)-5-methyl-3H-pyrazol-3-one
- 4-Bromo-5-methyl-3H-pyrazol-3-one
Uniqueness
3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both bromine and dinitrophenyl groups makes it particularly versatile for various chemical reactions and applications.
Propriétés
Numéro CAS |
89862-32-8 |
|---|---|
Formule moléculaire |
C10H7BrN4O5 |
Poids moléculaire |
343.09 g/mol |
Nom IUPAC |
4-bromo-2-(2,4-dinitrophenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H7BrN4O5/c1-5-9(11)10(16)13(12-5)7-3-2-6(14(17)18)4-8(7)15(19)20/h2-4,9H,1H3 |
Clé InChI |
KDPYCIHRULRLTC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1Br)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC1=NN(C(=O)C1Br)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


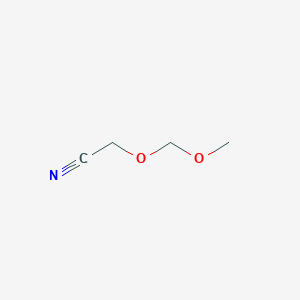
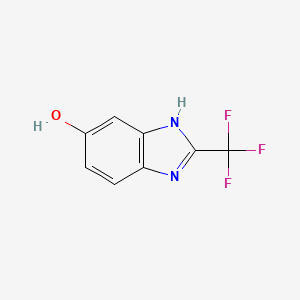
![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde](/img/structure/B3058435.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B3058436.png)
![2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl-](/img/structure/B3058437.png)
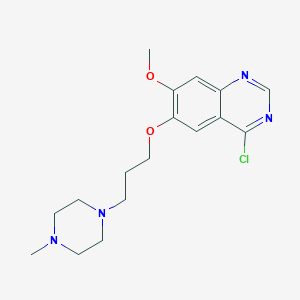
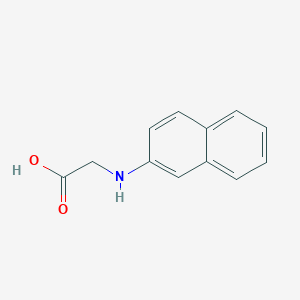
![N-[4-(2-Oxoimidazolidin-1-yl)phenyl]acetamide](/img/structure/B3058445.png)
